![molecular formula C15H20Cl3N3OS B11714857 3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-metil-N-{2,2,2-tricloro-1-[(4-toluidinocarbotioil)amino]etil}butanamida es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-metil-N-{2,2,2-tricloro-1-[(4-toluidinocarbotioil)amino]etil}butanamida típicamente involucra múltiples pasos. Un método común incluye la reacción del cloruro de 3-metilbutanilo con 2,2,2-tricloroetilamina para formar un intermedio. Este intermedio se hace reaccionar entonces con cloruro de 4-toluidinocarbotioil en condiciones controladas para obtener el producto final. Las condiciones de reacción a menudo requieren disolventes anhidros y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
3-metil-N-{2,2,2-tricloro-1-[(4-toluidinocarbotioil)amino]etil}butanamida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes aminas o tioles.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo triclorometilo, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas.
Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o tioles.
Aplicaciones Científicas De Investigación
3-metil-N-{2,2,2-tricloro-1-[(4-toluidinocarbotioil)amino]etil}butanamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como reactivo en la síntesis orgánica para crear moléculas complejas.
Biología: Se estudia su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga su posible propiedad terapéutica y como compuesto líder en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-metil-N-{2,2,2-tricloro-1-[(4-toluidinocarbotioil)amino]etil}butanamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las rutas y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3-metil-N-{2,2,2-tricloro-1-[(3-ciano-4,5,6,7-tetrahidro-1-benzotien-2-il)amino]etil}benzamida
- 2-metil-N-{2,2,2-tricloro-1-[(3-ciano-4,5,6,7-tetrahidro-1-benzotien-2-il)amino]etil}benzamida
- 4-metoxi-N-{2,2,2-tricloro-1-[(3-ciano-4,5,6,7-tetrahidro-1-benzotien-2-il)amino]etil}benzamida
Unicidad
3-metil-N-{2,2,2-tricloro-1-[(4-toluidinocarbotioil)amino]etil}butanamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C15H20Cl3N3OS |
|---|---|
Peso molecular |
396.8 g/mol |
Nombre IUPAC |
3-methyl-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C15H20Cl3N3OS/c1-9(2)8-12(22)20-13(15(16,17)18)21-14(23)19-11-6-4-10(3)5-7-11/h4-7,9,13H,8H2,1-3H3,(H,20,22)(H2,19,21,23) |
Clave InChI |
ZMFFDRKDYRROGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714778.png)
![3,5-dichloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714783.png)
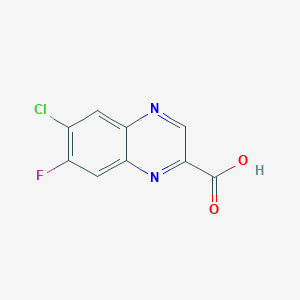
![2-{[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11714807.png)
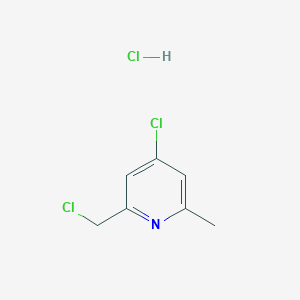
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
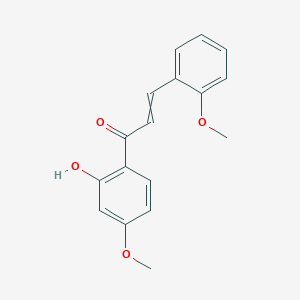
![2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)

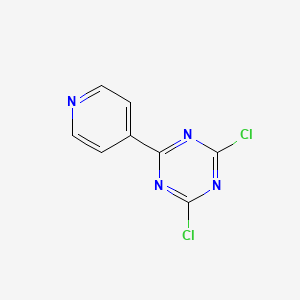
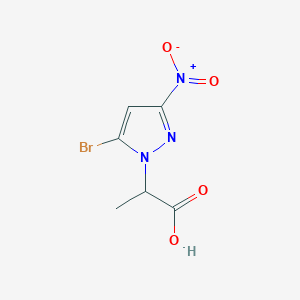

![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)
